Paclitaxel (Taxol)

Beschreibung

Eigenschaften

IUPAC Name |

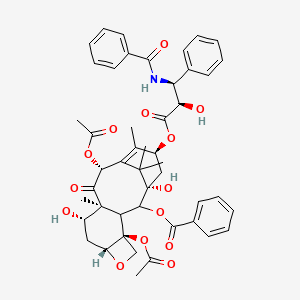

[(1S,2S,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H51NO14/c1-25-31(60-43(56)36(52)35(28-16-10-7-11-17-28)48-41(54)29-18-12-8-13-19-29)23-47(57)40(61-42(55)30-20-14-9-15-21-30)38-45(6,32(51)22-33-46(38,24-58-33)62-27(3)50)39(53)37(59-26(2)49)34(25)44(47,4)5/h7-21,31-33,35-38,40,51-52,57H,22-24H2,1-6H3,(H,48,54)/t31-,32-,33+,35-,36+,37+,38?,40-,45+,46-,47+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCINICONZNJXQF-VAZQATRQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)OC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H51NO14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

853.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33069-62-4 |

Source

|

| Record name | paclitaxel | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758645 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Discovery and Isolation of Paclitaxel (Taxol®) from Taxus brevifolia: A Technical Guide for Scientific Professionals

Abstract

Paclitaxel, known commercially as Taxol®, represents a landmark success in natural product drug discovery. Its journey from the bark of the Pacific yew tree (Taxus brevifolia) to a cornerstone of modern cancer chemotherapy is a compelling narrative of scientific dedication and innovation. This technical guide provides an in-depth analysis of the discovery, isolation, and initial development of paclitaxel. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, key quantitative data, and visualizations of the workflows that were pivotal in bringing this remarkable molecule to the forefront of oncology.

Introduction: The Dawn of a New Anticancer Agent

The story of paclitaxel begins in the 1960s, a period of burgeoning interest in natural products as sources for novel therapeutic agents. The National Cancer Institute (NCI) initiated a large-scale screening program to identify plant-derived compounds with potential anticancer activity.[1][2] This ambitious endeavor involved the collection and testing of thousands of plant extracts.[1][3]

In 1962, botanist Arthur Barclay, contracted by the U.S. Department of Agriculture (USDA), collected samples of the Pacific yew (Taxus brevifolia), a slow-growing evergreen tree native to the Pacific Northwest of North America.[1][4] Among the samples was the bark, which would prove to be the source of a groundbreaking discovery.

The Source: Taxus brevifolia - The Pacific Yew

The Pacific yew is a coniferous tree that had historical use among indigenous peoples for tools and medicine, but was not of significant commercial value.[5][6] The tree's association with mortality in European folklore, due to the poisonous nature of the European yew (Taxus baccata), may have contributed to scientific interest in the genus.[5] The bark of T. brevifolia, a dark reddish, grooved material, was found to be the primary repository of the sought-after cytotoxic compound.[6]

Bioactivity-Guided Discovery and Isolation

The crude extracts from the collected plant samples were sent to various institutions for screening. The Taxus brevifolia bark extract was assigned to the Research Triangle Institute (RTI) in North Carolina, where a team led by Dr. Monroe E. Wall and Dr. Mansukh C. Wani made a pivotal discovery in 1964. They found that the bark extract demonstrated significant toxicity to living cells, indicating potential anticancer properties.[4][7] This initial finding set in motion a meticulous process of bioactivity-guided fractionation to isolate the active compound.[5][8]

The isolation of the pure active component, which Wall named "taxol," was a challenging and lengthy process.[4][9] It was not until 1967 that the compound was isolated in its pure form, and its complex chemical structure was finally elucidated and published in 1971.[4][5][10]

3.1. Initial Extraction and Purification Challenges

The early efforts to extract and purify paclitaxel were arduous. The concentration of the compound in the bark of the Pacific yew is extremely low, with early estimates suggesting that 12 kilograms of dried bark were required to obtain just half a gram of paclitaxel.[5] Later reports indicate yields in the range of 0.0075% to 0.06% from the bark.[11][12][13] This low yield, coupled with the slow growth of the yew tree, presented significant supply challenges that would persist for decades.[7][14][15] To put this into perspective, the bark from approximately 3,000 trees was needed to produce just 1 kilogram of paclitaxel, enough to treat about 500 patients.[16][17]

Technical Protocols for Extraction and Purification

The methodologies for extracting and purifying paclitaxel have evolved over time, driven by the need for higher yields and purity for preclinical and clinical studies. The following protocols are based on early and subsequent improved methods.

4.1. Step-by-Step Experimental Protocol: Bioactivity-Guided Isolation

-

Collection and Preparation of Plant Material:

-

Harvest the bark of mature Taxus brevifolia trees.

-

Air-dry the bark to reduce moisture content.

-

Grind the dried bark into a fine powder to increase the surface area for solvent extraction.[18]

-

-

Solvent Extraction:

-

Solvent-Solvent Partitioning:

-

Suspend the crude extract in a water-methanol mixture.

-

Perform a liquid-liquid extraction with a non-polar solvent such as hexane or ligroin to remove lipids and other non-polar impurities.[19]

-

Subsequently, partition the aqueous phase with a solvent of intermediate polarity, like dichloromethane or chloroform, to extract paclitaxel and other taxanes.[16]

-

Concentrate the dichloromethane/chloroform fraction to obtain a semi-purified extract.

-

-

Chromatographic Purification:

-

Silica Gel/Florisil Chromatography: The semi-purified extract is subjected to column chromatography using silica gel or Florisil as the stationary phase.[11][19]

-

A gradient elution is typically employed, starting with a non-polar solvent and gradually increasing the polarity with a more polar solvent (e.g., a hexane-acetone or dichloromethane-methanol gradient).

-

Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing paclitaxel.

-

-

Reversed-Phase Chromatography: Further purification is achieved using reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.[19][20]

-

-

Crystallization:

-

The purified paclitaxel fractions from HPLC are concentrated.

-

Crystallization from a suitable solvent system (e.g., acetone-hexane) yields pure paclitaxel as white, needle-like crystals.[19]

-

4.2. Visualization of the Extraction and Purification Workflow

Caption: Workflow for the isolation of paclitaxel from Taxus brevifolia bark.

Structural Elucidation and Mechanism of Action

The determination of paclitaxel's intricate molecular structure was a significant achievement, accomplished through a combination of mass spectrometry, X-ray crystallography, and NMR spectroscopy.[5][21] The structure revealed a complex diterpene with a unique taxane ring and a functionally important ester side chain at the C-13 position.[5][22]

5.1. Mechanism of Action: A Novel Approach to Cancer Therapy

Unlike other anticancer drugs of its time that worked by inhibiting microtubule assembly, paclitaxel was found to have a novel mechanism of action.[23][24] It binds to the β-tubulin subunit of microtubules, promoting their assembly from tubulin dimers and stabilizing them by preventing depolymerization.[25][26][27] This stabilization disrupts the normal dynamic reorganization of the microtubule network that is essential for mitosis and other vital cellular functions.[25][] The resulting non-functional microtubules lead to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis (programmed cell death).[25][26]

5.2. Visualization of Paclitaxel's Mechanism of Action

Caption: Simplified pathway of paclitaxel-induced apoptosis.

The Supply Challenge and the Dawn of Semi-Synthesis

The scarcity of paclitaxel from its natural source was a major impediment to its clinical development.[1][15] The environmental impact of harvesting the slow-growing Pacific yew on a large scale was also a significant concern.[14][16] This supply crisis spurred intense research into alternative production methods.

A major breakthrough came with the development of semi-synthetic methods. It was discovered that related taxane compounds, such as 10-deacetylbaccatin III (10-DAB), could be isolated in much larger quantities from the needles of the more abundant European yew (Taxus baccata).[29][30] This precursor could then be chemically converted into paclitaxel.[29][30][31] Bristol-Myers Squibb, the company that commercialized Taxol®, eventually adopted a semi-synthetic process, which remains a primary method for its production today.[5][6] Other methods, such as plant cell fermentation, have also been developed to ensure a sustainable supply.[23][30]

Conclusion

The discovery and isolation of paclitaxel from Taxus brevifolia is a landmark achievement in the history of medicine. It exemplifies the potential of natural products as a source of novel therapeutic agents and underscores the importance of systematic, bioactivity-guided research. The journey of paclitaxel, from its humble origins in the bark of a yew tree to its current status as a vital anticancer drug, is a testament to the ingenuity and perseverance of the scientific community. The challenges encountered in its supply chain also catalyzed innovation, leading to the development of sustainable semi-synthetic and biotechnological production methods. This in-depth technical guide serves as a valuable resource for understanding the foundational science behind one of the most important cancer chemotherapeutics ever discovered.

References

-

Wikipedia. Paclitaxel.

-

Dr.Oracle. What is the mechanism of action of paclitaxel?.

-

American Chemical Society. Discovery of Camptothecin and Taxol.

-

National Institutes of Health. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol.

-

National Cancer Institute. A Story of Discovery: Natural Compound Helps Treat Breast and Ovarian Cancers.

-

Journal of Natural Products. A New Semisynthesis of Paclitaxel from Baccatin III.

-

Proceedings of the National Academy of Sciences. Crystal and molecular structure of paclitaxel (taxol).

-

News-Medical.Net. Paclitaxel History.

-

Patsnap Synapse. What is the mechanism of Paclitaxel?.

-

BOC Sciences. Mechanism of Action of Paclitaxel.

-

Invention & Technology Magazine. Discovery of Camptothecin and Taxol®.

-

National Cancer Institute. Discovery and Development of Natural Products for Cancer Interception and Prevention (DDNP-CIP).

-

National Institutes of Health. Crystal and molecular structure of paclitaxel (taxol).

-

ICCB-Longwood Screening Facility. National Cancer Institute Natural Product Library 2022.

-

National Institutes of Health. Paclitaxel.

-

MDPI. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel.

-

Annual Reviews. TOUR DE PACLITAXEL: Biocatalysis for Semisynthesis.

-

National Institutes of Health. A new semisynthesis of paclitaxel from baccatin III.

-

CORE Scholar. From Lab to Pharmacy Shelves: The Story of a Plant Derived Anticancer Drug, "Paclitaxel".

-

National Institutes of Health. From plant to cancer drug: lessons learned from the discovery of taxol.

-

PubMed Central. NCI Program for Natural Product Discovery: A Publicly-Accessible Library of Natural Product Fractions for High-Throughput Screening.

-

ResearchGate. Chemical structure of paclitaxel. Paclitaxel consist of taxane ring...

-

Medical literacy initiative. Paclitaxel: from yew tree to chemotherapy.

-

University of Bristol. An introduction to Taxol.

-

Taj Accura. Exploring the Sources and Production of Paclitaxel.

-

ACS Publications. National Cancer Institute (NCI) Program for Natural Products Discovery: Rapid Isolation and Identification of Biologically Active Natural Products from the NCI Prefractionated Library.

-

Google Patents. US6307071B1 - Synthesis of paclitaxel from baccatin III by protection of the 7-hydroxyl of baccatin III using a strong base and an electrophile.

-

The Scientist. A History of Screening for Natural Products to Fight Cancer.

-

Benchchem. The Discovery and Development of Taxol®: A Technical Guide.

-

Google Patents. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources.

-

National Institutes of Health. A new large-scale process for taxol and related taxanes from Taxus brevifolia.

-

Benchchem. The Discovery and Origin of Taxol from Taxus brevifolia: A Technical Guide.

-

Benchchem. A Technical Deep Dive: Unraveling the Structural Nuances Between Paclitaxel and Paclitaxel C.

-

Google Patents. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials.

-

National Institutes of Health. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark.

-

VTechWorks. STUDIES ON THE CHEMISTRY OF PACLITAXEL.

-

IOP Conference Series: Earth and Environmental Science. Research Progress of Paclitaxel Drug Source Solution and Extraction and Separation Technology.

-

NDNR. Taxus brevifolia (Pacific yew) and Cancer.

-

National Institutes of Health. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel.

-

National Institutes of Health. Paclitaxel – a Product of Fungal Secondary Metabolism or an Artefact?.

-

World Journal of Pharmaceutical and Medical Research. A COMPRESSIVE REVIEW ON TAXOL.

-

IJPPR. Taxus brevifolia:An Origin of Paclitaxel.

Sources

- 1. medicalliteracyinitiative.com [medicalliteracyinitiative.com]

- 2. A History of Screening for Natural Products to Fight Cancer | The Scientist [the-scientist.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. news-medical.net [news-medical.net]

- 5. Discovery of Camptothecin and Taxol - National Historic Chemical Landmark - American Chemical Society [acs.org]

- 6. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]

- 7. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 8. Discovery of Camptothecin and Taxol® | Invention & Technology Magazine [inventionandtech.com]

- 9. From plant to cancer drug: lessons learned from the discovery of taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An introduction to Taxol [ch.ic.ac.uk]

- 11. Taxol and related taxanes. I. Taxanes of Taxus brevifolia bark - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. ndnr.com [ndnr.com]

- 13. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]

- 14. nbinno.com [nbinno.com]

- 15. Paclitaxel – a Product of Fungal Secondary Metabolism or an Artefact? # - PMC [pmc.ncbi.nlm.nih.gov]

- 16. US6452024B1 - Process for extraction and purification of paclitaxel from natural sources - Google Patents [patents.google.com]

- 17. KR100706983B1 - Method for Extraction and Purification of Paclitaxel from Natural Raw Materials - Google Patents [patents.google.com]

- 18. wjpmr.com [wjpmr.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. A new large-scale process for taxol and related taxanes from Taxus brevifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Paclitaxel - Wikipedia [en.wikipedia.org]

- 24. pnas.org [pnas.org]

- 25. droracle.ai [droracle.ai]

- 26. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 27. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. mdpi.com [mdpi.com]

- 31. A new semisynthesis of paclitaxel from baccatin III - PubMed [pubmed.ncbi.nlm.nih.gov]

From Yew Tree to Blockbuster Drug: A Technical History of Paclitaxel's Development in Cancer Therapy

Introduction

Paclitaxel, known commercially as Taxol®, stands as a monumental achievement in the field of oncology, a testament to the power of natural product drug discovery. Its journey from a humble extract of the Pacific yew tree to a cornerstone of modern chemotherapy is a compelling narrative of scientific perseverance, interdisciplinary collaboration, and innovative problem-solving. This in-depth guide chronicles the pivotal moments in paclitaxel's history, from its discovery and the daunting supply challenges that followed, to the elucidation of its unique molecular mechanism and the evolution of its production and formulation. For researchers and drug development professionals, the story of paclitaxel offers profound insights into the complex path from a bioactive natural compound to a life-saving therapeutic agent.

Part 1: Discovery, Scarcity, and the Dawn of a New Anticancer Agent

The National Cancer Institute's Visionary Screening Program

The story of paclitaxel begins in the 1960s, a period of burgeoning interest in chemotherapy. The U.S. National Cancer Institute (NCI) initiated an ambitious, large-scale screening program to identify novel anticancer agents from natural sources.[1][2][3] This program involved a collaboration with the U.S. Department of Agriculture (USDA) to systematically collect and test thousands of plant species for cytotoxic activity.[1][3][4] In August 1962, as part of this effort, USDA botanist Arthur S. Barclay collected samples, including the bark, twigs, and needles, from a Pacific yew tree (Taxus brevifolia) in a forest in Washington State.[1][3][5][6][7]

Bioassay-Guided Isolation and Structural Elucidation

Crude extracts from the collected samples were distributed to various research laboratories for testing. While many samples showed little promise, an extract from the Pacific yew's bark exhibited significant cytotoxicity against cancer cells in laboratory tests.[3][4][7] This promising activity led the NCI to assign the task of isolating the active compound to medicinal chemists Dr. Monroe E. Wall and Dr. Mansukh C. Wani at the Research Triangle Institute (RTI) in North Carolina.[6][8][9][10]

Through a meticulous process of bioassay-guided fractionation, where the crude extract was repeatedly separated into fractions and each fraction was tested for its anticancer activity, Wall and Wani successfully isolated the pure, crystalline active ingredient in 1966.[7][9] They named the compound "taxol" in 1967, a nod to the tree's genus (Taxus) and the presence of a hydroxyl group characteristic of an alcohol.[1][4][5] The molecular structure of this complex diterpene was elucidated and published in 1971, revealing a unique and intricate chemical architecture.[4][8][9]

The "Supply Crisis": A formidable Obstacle

The initial excitement surrounding taxol's potent anticancer activity was quickly tempered by a severe and seemingly insurmountable obstacle: supply.[1][9] The compound was found in minuscule concentrations within the bark of the Pacific yew, a slow-growing and sparsely distributed tree.[4][11][12] The isolation process was arduous and inefficient, creating a major bottleneck for further preclinical and clinical development.[9] This ecological and logistical challenge, often termed the "supply crisis," threatened to halt the development of what would become one of the most important cancer drugs of the 20th century.

| Paclitaxel Supply Challenge: Early Estimates | |

| Source Material | Dried bark of the Pacific Yew (Taxus brevifolia) |

| Yield of Paclitaxel | Approximately 0.01% to 0.03% by weight |

| Bark Required for 1 gram of Paclitaxel | 10 to 15 kg (from 3-4 trees) |

| Estimated Trees Needed per Patient | Treatment for one patient could require the sacrifice of several 100-year-old yew trees.[12][13] |

This unsustainable sourcing model made it clear that an alternative method of production was not just desirable, but essential for paclitaxel to ever become a viable therapeutic.[11]

Part 2: A Unique Mechanism of Action: Rewriting the Rules of Mitosis

For years after its isolation, the development of paclitaxel languished due to the supply issues and mixed results in early animal models.[3] A pivotal breakthrough came in 1979 from the laboratory of Dr. Susan B. Horwitz at the Albert Einstein College of Medicine. Her team discovered that paclitaxel did not function like other known anti-mitotic drugs.[14]

Microtubule Stabilization: A Paradigm Shift

Prior to this discovery, prominent anti-mitotic agents like colchicine and the vinca alkaloids were known to work by inhibiting the assembly of microtubules, the cellular protein fibers crucial for forming the mitotic spindle during cell division. Horwitz's research revealed that paclitaxel did the exact opposite. It bound specifically to the β-tubulin subunit of the microtubules, enhancing their polymerization and stabilizing them to an extreme degree.[8][14][15][16] These hyper-stabilized microtubules are resistant to disassembly, effectively freezing the dynamic instability that is essential for their normal function.[16][]

The Cellular Consequences: Mitotic Arrest and Apoptosis

This unprecedented mechanism of action has profound consequences for rapidly dividing cells, such as cancer cells:

-

Formation of Non-Functional Microtubules: Paclitaxel-treated cells accumulate bundles of stable, non-functional microtubules.[16]

-

Disruption of the Mitotic Spindle: The cell is unable to form a normal, dynamic mitotic spindle, which is necessary to segregate chromosomes during mitosis.[8]

-

Cell Cycle Arrest: This disruption activates the mitotic checkpoint, leading to a prolonged arrest of the cell cycle in the G2/M phase.[15][16][18]

-

Induction of Apoptosis: Unable to resolve the mitotic arrest and properly divide, the cancer cell ultimately undergoes programmed cell death, or apoptosis.[8][15][18]

This unique ability to kill cancer cells by hyper-stabilizing microtubules set paclitaxel apart from all other chemotherapeutic agents and reignited intense interest in its clinical development.[14][16]

Part 3: The Arduous Path to Clinical Approval

With a unique mechanism of action established, the focus shifted to translating paclitaxel into a clinical therapy. This phase was marked by significant formulation and clinical challenges.

Formulating the Un-formulatable

Paclitaxel is extremely hydrophobic, making it poorly soluble in water.[19][20] This posed a major challenge for developing an intravenous formulation. The solution, developed in the early clinical stages, was to dissolve the drug in a mixture of Cremophor EL (polyoxyethylated castor oil) and ethanol.[21][22] While this formulation, branded as Taxol®, allowed for intravenous administration, the Cremophor EL vehicle itself was found to cause serious, sometimes life-threatening, hypersensitivity reactions.[13][19] This necessitated a standard premedication regimen for patients, typically including corticosteroids and antihistamines, to mitigate these reactions.[23]

Landmark Clinical Trials

Despite the formulation challenges, clinical trials began in the mid-1980s.[24]

-

Phase I and II Trials: Early trials established the drug's safety profile and demonstrated remarkable activity in patients with advanced, treatment-refractory ovarian cancer and metastatic breast cancer.[23][24][25] The high response rates in these heavily pre-treated patient populations were highly encouraging.

-

Phase III Trials: The pivotal Gynecologic Oncology Group (GOG) 111 trial was a landmark study that cemented paclitaxel's role in oncology.[23] It compared the standard chemotherapy regimen of the time (cyclophosphamide and cisplatin) with a combination of paclitaxel and cisplatin for advanced ovarian cancer. The results were overwhelmingly positive in favor of the paclitaxel-containing arm.[23]

| Key Results of the GOG-111 Trial | Paclitaxel + Cisplatin Arm | Cyclophosphamide + Cisplatin Arm |

| Overall Response Rate | 73% | 60% |

| Median Progression-Free Survival | 18 months | 13 months |

| Median Overall Survival | 38 months | 24 months |

| (Data from McGuire et al., 1996, as referenced in summaries)[23] |

FDA Approval and Clinical Expansion

The compelling results from these trials led to rapid regulatory approval. The U.S. Food and Drug Administration (FDA) approved paclitaxel for the treatment of refractory ovarian cancer in December 1992, just thirty years after the initial bark collection.[3][4][9] This was followed by approvals for metastatic breast cancer in 1994, and later for non-small cell lung cancer and AIDS-related Kaposi's sarcoma.[1][3][26]

Part 4: Solving the Supply Problem: From Bark to Bioreactor

The clinical success of paclitaxel intensified the pressure to solve the critical supply issue. The unsustainable reliance on harvesting yew tree bark was no longer tenable. This challenge spurred remarkable innovation in chemical synthesis and biotechnology.

Semi-Synthesis: A Game-Changing Solution

The most significant breakthrough came from the field of semi-synthesis. Researchers discovered that the needles of the more common European yew (Taxus baccata) contained relatively high concentrations of a paclitaxel precursor, 10-deacetylbaccatin III (10-DAB).[11][12][27][28] Unlike the bark, needles are a renewable resource that can be harvested without killing the tree. A chemical process was developed to extract 10-DAB and then synthetically attach the crucial C-13 side chain, efficiently converting it into paclitaxel.[27][28] This work, pioneered by researchers such as Pierre Potier and Robert A. Holton, provided a scalable, cost-effective, and environmentally sustainable method for large-scale production, effectively solving the supply crisis.[9][29] Today, semi-synthesis remains a primary method for commercial paclitaxel production.[29]

Experimental Protocol: Conceptual Overview of Paclitaxel Semi-Synthesis

-

Objective: To convert the natural precursor 10-deacetylbaccatin III (10-DAB) into paclitaxel.

-

Principle: This multi-step chemical process involves protecting sensitive functional groups on the 10-DAB core, attaching a synthetic side chain at the C-13 hydroxyl position, and then removing the protecting groups to yield the final product.

-

Methodology (Simplified Steps):

-

Extraction: 10-DAB is extracted and purified from the dried needles of Taxus baccata.

-

Protection: The hydroxyl groups at positions C-7 and C-10 of the 10-DAB molecule are chemically protected to prevent them from reacting in subsequent steps.

-

Side-Chain Attachment (Esterification): The protected baccatin core is reacted with a synthetically prepared, protected version of the N-benzoyl-β-phenylisoserine side chain. This reaction, often facilitated by a coupling agent, forms an ester linkage at the C-13 hydroxyl group.[28]

-

Deprotection: The protecting groups are selectively removed from the C-7 and C-10 positions, and from the side chain, to reveal the final paclitaxel molecule.[28]

-

Purification: The final paclitaxel product is purified using techniques such as column chromatography to remove any unreacted starting materials or byproducts.

-

Total Synthesis and Plant Cell Fermentation

While semi-synthesis solved the immediate problem, two other avenues were also explored:

-

Total Synthesis: In 1994, the research groups of Robert A. Holton and K.C. Nicolaou independently achieved the total chemical synthesis of paclitaxel from simple starting materials.[30][31][32] This was a landmark achievement in organic chemistry, but the multi-step processes are too complex and low-yielding to be commercially viable for large-scale production.[32][33]

-

Plant Cell Fermentation (PCF): A more recent and highly sustainable approach involves growing Taxus plant cells in large, controlled bioreactors.[11][12][33] This biotechnology method, also known as plant cell culture, allows for the continuous production of paclitaxel independent of geographical location or environmental factors, offering a consistent and high-yield source of the drug.[11][29]

Part 5: The Next Generation: Advanced Formulations

The clinical success of the original Cremophor-based formulation did not stop the search for better delivery systems. The primary goal was to eliminate Cremophor EL to reduce hypersensitivity reactions and potentially improve the drug's therapeutic index.[13][19][20]

Albumin-Bound Nanoparticle Paclitaxel (nab-paclitaxel)

The most successful second-generation formulation is Abraxane®, or nab-paclitaxel.[19] In this formulation, paclitaxel is bound to albumin nanoparticles, creating a colloidal suspension that is free of Cremophor.[13][22] This innovation offers several advantages:

-

Elimination of Hypersensitivity: The absence of Cremophor EL significantly reduces the risk of infusion-related hypersensitivity reactions, removing the need for routine premedication.[19]

-

Potentially Enhanced Delivery: It is hypothesized that the albumin nanoparticles can exploit natural albumin transport pathways in the body to better deliver paclitaxel to tumor cells.[19]

-

Improved Tolerability: nab-paclitaxel has demonstrated a different side-effect profile and is often better tolerated than the conventional formulation.

nab-paclitaxel was first approved by the FDA in 2005 and has shown improved efficacy in several cancers, including metastatic breast cancer and pancreatic cancer.[8]

Other Novel Formulations

Beyond nab-paclitaxel, other advanced delivery systems have been developed and commercialized, including liposomal formulations (e.g., Lipusu®) and polymeric micelles (e.g., Genexol-PM®), each designed to improve solubility, reduce toxicity, and enhance drug delivery.[13][20][22]

Conclusion

The history of paclitaxel's development is a paradigm of modern drug discovery, showcasing a journey fraught with challenges but ultimately crowned with immense clinical success. From the initial, serendipitous discovery in the bark of the Pacific yew to the elucidation of its unique microtubule-stabilizing mechanism, every step was a significant scientific achievement. The collective response to the critical supply shortage—through the ingenuity of semi-synthesis and biotechnology—demonstrates the power of innovation in overcoming seemingly insurmountable barriers. Finally, the evolution to advanced nanoparticle formulations highlights the continuous drive to refine and improve upon even the most successful therapies. The story of paclitaxel serves as an enduring and instructive model for the development of anticancer agents, reminding the scientific community of the invaluable therapeutic potential that still lies undiscovered in the natural world.

References

- What is the mechanism of action of paclitaxel? - Dr.Oracle. (2025). Dr.Oracle.

- The Evolution of Paclitaxel Production: From Tree Bark to Cell Culture. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Horwitz, S. (1994). Taxol (paclitaxel): mechanisms of action. Semantic Scholar.

- Anti-tumor action mechanism of paclitaxel. Paclitaxel demonstrates its... (n.d.).

- The Evolving Landscape of Paclitaxel Formulations and Delivery Systems. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Paclitaxel. (n.d.). Wikipedia.

- Horwitz, S. B. (n.d.). Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol. NIH.

- Discovery of Camptothecin and Taxol. (n.d.). American Chemical Society.

- Paclitaxel History. (n.d.). News-Medical.Net.

- Paclitaxel total synthesis. (n.d.). Wikipedia.

- History of paclitaxel development. The search for the natural resources... (n.d.).

- Paclitaxel formulations: challenges and novel delivery options. (n.d.). PubMed.

- Croteau, D. L., et al. (2023).

- A Story of Discovery: Natural Compound Helps Treat Breast and Ovarian Cancers. (2015).

- The Story of Taxol. (n.d.). USDA Forest Service.

- Donehower, R. C. (1993). Overview of paclitaxel (TAXOL). PubMed.

- A New Semisynthesis of Paclitaxel from Baccatin III. (1999).

- Total Synthesis of Paclitaxel. (2021).

- Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology. (n.d.). NIH.

- Mechanism of Action of Paclitaxel. (2024). BOC Sciences.

- Total Synthesis of Paclitaxel. (2022). PubMed.

- Discovery of Camptothecin and Taxol®. (n.d.). Invention & Technology Magazine.

- A Comparative Guide to the Semi-Synthesis of Paclitaxel and Docetaxel from N

- Paclitaxel: from yew tree to chemotherapy. (2025).

- Paclitaxel total synthesis. (n.d.). Grokipedia.

- Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel. (n.d.). MDPI.

- Paclitaxel Drug Delivery Systems: Focus on Nanocrystals' Surface Modific

- Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy. (n.d.). PMC - NIH.

- Paclitaxel Formulations: Challenges and Novel Delivery Options. (2025). Request PDF.

- Current and future trials of Taxol (paclitaxel) in head and neck cancer. (1994). PubMed.

- Akhtari, M., & Sabo, T. (2023). Paclitaxel.

- Clinical trials and progress with paclitaxel in ovarian cancer. (n.d.). PMC - PubMed Central.

- Paclitaxel. (2006).

- How Taxol/paclitaxel kills cancer cells. (n.d.). PMC - NIH.

- Paclitaxel Production. (n.d.). News-Medical.Net.

Sources

- 1. Nature as a Remarkable Chemist: A Personal Story of the Discovery and Development of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medicalliteracyinitiative.com [medicalliteracyinitiative.com]

- 4. news-medical.net [news-medical.net]

- 5. From plant to cancer drug: lessons learned from the discovery of taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery: Natural Compound Offers Hope - NCI [cancer.gov]

- 7. pharmacognosy.us [pharmacognosy.us]

- 8. Paclitaxel - Wikipedia [en.wikipedia.org]

- 9. acs.org [acs.org]

- 10. Discovery of Camptothecin and Taxol® | Invention & Technology Magazine [inventionandtech.com]

- 11. nbinno.com [nbinno.com]

- 12. news-medical.net [news-medical.net]

- 13. Preclinical Development of Drug Delivery Systems for Paclitaxel-Based Cancer Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Overview of paclitaxel (TAXOL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. droracle.ai [droracle.ai]

- 16. Taxol (paclitaxel): mechanisms of action. | Semantic Scholar [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. nbinno.com [nbinno.com]

- 20. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. researchgate.net [researchgate.net]

- 23. Clinical trials and progress with paclitaxel in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 25. Current and future trials of Taxol (paclitaxel) in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Paclitaxel - NCI [cancer.gov]

- 27. pubs.acs.org [pubs.acs.org]

- 28. pdf.benchchem.com [pdf.benchchem.com]

- 29. mdpi.com [mdpi.com]

- 30. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 31. pubs.acs.org [pubs.acs.org]

- 32. grokipedia.com [grokipedia.com]

- 33. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]

The Stabilizing Touch: A Technical Guide to the Mechanism of Action of Paclitaxel on Microtubule Stabilization

Abstract

Paclitaxel, a cornerstone of cancer chemotherapy, exerts its potent anti-neoplastic effects by targeting the microtubule cytoskeleton. Unlike other microtubule-targeting agents that induce depolymerization, paclitaxel has a unique mechanism of action: it stabilizes microtubules, leading to a cascade of cellular events that culminate in cell cycle arrest and apoptosis.[1][2] This in-depth technical guide provides a comprehensive exploration of the molecular interactions, cellular consequences, and key experimental methodologies used to elucidate and characterize the stabilizing action of paclitaxel on microtubules. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this critical anti-cancer agent.

Introduction: The Dynamic World of Microtubules

Microtubules are essential cytoskeletal polymers composed of α- and β-tubulin heterodimers.[2] A key characteristic of microtubules is their dynamic instability, a process of continuous growth (polymerization) and shrinkage (depolymerization) that is crucial for a multitude of cellular functions.[2] This dynamic nature is particularly critical during mitosis, where the formation and function of the mitotic spindle are entirely dependent on the precise regulation of microtubule dynamics to ensure accurate chromosome segregation.[1][2]

Paclitaxel, originally isolated from the Pacific yew tree (Taxus brevifolia), fundamentally disrupts this dynamic equilibrium.[3] It acts as a microtubule-stabilizing agent, effectively freezing the microtubule network in a hyper-stable state.[1][4] This guide will dissect the mechanism of this stabilization, from the initial binding event to the ultimate fate of the cancer cell.

The Core Mechanism: Paclitaxel's Interaction with Tubulin

The primary mechanism of paclitaxel's action is its direct binding to the β-tubulin subunit of the αβ-tubulin heterodimer within the microtubule polymer.[1][2][5] This binding event is highly specific and has profound consequences for the stability and function of the microtubule.

The Paclitaxel Binding Site

Paclitaxel binds to a pocket on the β-tubulin subunit, located on the luminal side of the microtubule.[6][7] This binding site is distinct from that of other microtubule-targeting agents like colchicine and vinca alkaloids, which typically bind at the dimer-dimer interfaces and promote disassembly.[4] The paclitaxel binding pocket is comprised of several amino acid residues that form hydrophobic and hydrogen-bonding interactions with the drug molecule.[7][8] The conformation of paclitaxel when bound to tubulin has been a subject of intense research, with evidence suggesting a "T-shaped" or "butterfly" conformation is adopted within the binding site.[7][9]

It is hypothesized that paclitaxel accesses this luminal binding site by diffusing through nanopores in the microtubule wall, potentially binding to an intermediate site within the pore before reaching its final destination.[10]

Hyper-stabilization of the Microtubule Polymer

The binding of paclitaxel induces a conformational change in the β-tubulin subunit that strengthens the lateral and longitudinal contacts between tubulin dimers within the microtubule lattice.[4] This results in a number of key biophysical changes:

-

Promotion of Tubulin Assembly: Paclitaxel lowers the critical concentration of tubulin required for polymerization, effectively promoting the assembly of microtubules from tubulin dimers.[1][2]

-

Inhibition of Depolymerization: Once formed, paclitaxel-bound microtubules are highly resistant to depolymerization.[1][2] They are less susceptible to the effects of cold, calcium, and microtubule-depolymerizing proteins.[5]

-

Suppression of Dynamic Instability: Paclitaxel significantly dampens the dynamic instability of microtubules. It reduces the frequency of catastrophes (the switch from growth to shrinkage) and increases the frequency of rescues (the switch from shrinkage to growth).[11][12] The rates of both microtubule growth and shortening are also significantly reduced.[12]

This leads to the accumulation of abnormally stable, non-functional microtubules within the cell.[1]

Cellular Consequences of Microtubule Stabilization

The hyper-stabilization of the microtubule network has profound and ultimately lethal consequences for rapidly dividing cells, particularly cancer cells.

Mitotic Arrest: A Checkpoint for Cell Division

The most well-documented cellular effect of paclitaxel is the arrest of cells in the G2/M phase of the cell cycle.[1][5] The stabilized microtubules are unable to form a functional mitotic spindle. While spindle-like structures may form, they are often abnormal, with multiple asters or disorganized microtubule bundles.[1] This prevents the proper alignment and segregation of chromosomes during mitosis.

The spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism, detects the presence of unattached or improperly attached kinetochores and prevents the cell from proceeding into anaphase.[13] Paclitaxel-induced microtubule stabilization leads to a sustained activation of the SAC, resulting in a prolonged mitotic block.[13]

Induction of Apoptosis: The Programmed Cell Death Pathway

Prolonged mitotic arrest is a potent trigger for apoptosis, or programmed cell death.[5][14][15] The cell's inability to complete mitosis initiates a signaling cascade that leads to its self-destruction. The precise mechanisms linking mitotic arrest to apoptosis are complex and can involve multiple pathways:

-

Caspase Activation: Paclitaxel treatment can lead to the activation of caspases, a family of proteases that execute the apoptotic program.[16][17]

-

Bcl-2 Family Proteins: The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 protein family can be shifted in favor of apoptosis following paclitaxel treatment.[2][18]

-

Signaling Kinases: Various signaling kinases, such as c-Jun N-terminal kinase (JNK), have been implicated in paclitaxel-induced apoptosis.[14]

Interestingly, there is also evidence to suggest that paclitaxel can induce apoptosis through p53-independent mechanisms and may even involve caspase-independent cell death pathways in certain contexts.[16][19]

The following diagram illustrates the signaling pathway from microtubule stabilization to apoptosis.

Caption: Paclitaxel's mechanism of action leading to apoptosis.

Experimental Methodologies for Studying Paclitaxel's Action

A variety of in vitro and cell-based assays are employed to investigate the mechanism of action of paclitaxel. The choice of assay depends on the specific aspect of the mechanism being studied.

In Vitro Tubulin Polymerization Assay

This is a fundamental biochemical assay to directly assess the effect of a compound on microtubule assembly.

-

Principle: The polymerization of purified tubulin into microtubules increases the turbidity of a solution, which can be monitored spectrophotometrically by measuring the absorbance at 340 nm. Alternatively, a fluorescent reporter can be used to monitor polymerization.[20][21]

-

Experimental Causality: This assay provides direct evidence of a compound's ability to promote tubulin polymerization, a hallmark of paclitaxel's activity. By comparing the polymerization kinetics in the presence and absence of the compound, one can quantify its stabilizing effect.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Reconstitute lyophilized, purified tubulin (>99% pure) in ice-cold General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) to a final concentration of 3-5 mg/mL.

-

Add GTP to a final concentration of 1 mM.

-

Prepare serial dilutions of paclitaxel in General Tubulin Buffer at room temperature. Include a vehicle control (e.g., DMSO).

-

-

Assay Setup:

-

In a pre-warmed 96-well plate, add the paclitaxel dilutions.

-

To initiate polymerization, add the cold tubulin solution to each well.

-

-

Data Acquisition:

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm at regular intervals (e.g., every 60 seconds) for 60-90 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time. An increase in the rate and extent of polymerization compared to the vehicle control indicates microtubule stabilization.

-

The following diagram outlines the workflow for a tubulin polymerization assay.

Caption: Workflow for a tubulin polymerization assay.

Immunofluorescence Microscopy of Microtubules

This cell-based imaging technique allows for the direct visualization of the effects of paclitaxel on the microtubule network within cells.

-

Principle: Cells are treated with paclitaxel, fixed, and then stained with antibodies that specifically recognize tubulin. Fluorescently labeled secondary antibodies are then used to visualize the microtubule network using a fluorescence microscope.

-

Experimental Causality: This method provides qualitative and quantitative information about changes in microtubule organization, such as the formation of microtubule bundles and abnormal mitotic spindles, which are characteristic of paclitaxel treatment.[22][23][24]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Seed cells (e.g., HeLa, A549) on coverslips in a culture dish and allow them to adhere.

-

Treat the cells with various concentrations of paclitaxel for a specified duration. Include a vehicle-treated control group.

-

-

Fixation and Permeabilization:

-

Fix the cells with a suitable fixative (e.g., ice-cold methanol or paraformaldehyde).

-

Permeabilize the cell membranes with a detergent (e.g., Triton X-100) to allow antibody entry.

-

-

Immunostaining:

-

Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin).

-

Incubate with a primary antibody against α- or β-tubulin.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

(Optional) Counterstain the nuclei with DAPI.

-

-

Imaging and Analysis:

-

Mount the coverslips on microscope slides.

-

Visualize the microtubule network using a fluorescence or confocal microscope.

-

Analyze images for changes in microtubule morphology, density, and organization.

-

Flow Cytometry for Cell Cycle Analysis

This high-throughput technique is used to quantify the proportion of cells in different phases of the cell cycle, allowing for the detection of G2/M arrest.[25][26]

-

Principle: Cells are treated with paclitaxel, fixed, and stained with a fluorescent DNA-intercalating dye such as propidium iodide (PI). The fluorescence intensity of individual cells, which is proportional to their DNA content, is measured by a flow cytometer.

-

Experimental Causality: This assay provides quantitative data on the accumulation of cells in the G2/M phase, which is a direct consequence of the mitotic block induced by paclitaxel.[25][27]

Step-by-Step Protocol:

-

Cell Culture and Treatment:

-

Culture cells in suspension or as monolayers.

-

Treat the cells with paclitaxel for various time points.

-

-

Cell Harvesting and Fixation:

-

Harvest the cells and wash with PBS.

-

Fix the cells in cold 70% ethanol to permeabilize the membranes and preserve the DNA.

-

-

Staining:

-

Wash the fixed cells and resuspend them in a staining solution containing a DNA dye (e.g., PI) and RNase A (to remove RNA).

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate a histogram of DNA content. Cells in G1 will have 2N DNA content, cells in S phase will have between 2N and 4N, and cells in G2/M will have 4N DNA content.

-

-

Data Analysis:

-

Quantify the percentage of cells in each phase of the cell cycle. A significant increase in the G2/M population in paclitaxel-treated cells compared to controls indicates cell cycle arrest.

-

Table 1: Representative Data from Paclitaxel-Induced Cell Cycle Arrest

| Cell Line | Treatment | G0/G1 (%) | S (%) | G2/M (%) |

| T98G | Control | 47.0 | 15.2 | 37.8 |

| T98G | Paclitaxel | 28.7 | 10.5 | 60.8 |

Data adapted from a study on glioma cell lines, demonstrating a clear shift to the G2/M phase upon paclitaxel treatment.[25]

Conclusion and Future Perspectives

Paclitaxel's mechanism of action as a microtubule-stabilizing agent is a classic example of targeted cancer therapy. By disrupting the delicate balance of microtubule dynamics, paclitaxel effectively halts cell division and induces apoptosis in rapidly proliferating cancer cells. The experimental methodologies described in this guide provide a robust framework for studying the intricate details of this mechanism.

Despite its success, challenges such as drug resistance remain.[11] Future research will likely focus on understanding the molecular basis of resistance, which may involve mutations in tubulin or alterations in drug efflux pumps. Furthermore, the development of novel microtubule-stabilizing agents with improved efficacy and reduced side effects is an ongoing area of investigation. A thorough understanding of paclitaxel's mechanism of action is paramount to these efforts and will continue to guide the development of the next generation of anti-cancer therapeutics.

References

- Vertex AI Search. (2025, June 24). What is the mechanism of action of paclitaxel? - Dr.Oracle.

- Wang TH et al. (2000). Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. Cancer.

- Vertex AI Search. (2017, March 15). Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine.

- PubMed Central. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins.

- NIH. (n.d.). Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3.

- PMC - NIH. (n.d.). Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae.

- PubMed - NIH. (n.d.). Possible mechanisms of paclitaxel-induced apoptosis.

- ResearchGate. (n.d.). Flow cytometric analysis of cell cycle distribution in A549 cells....

- Vertex AI Search. (2017, October 13). Taxol Suppresses Dynamics of Individual Microtubules in Living Human Tumor Cells.

- Patsnap Synapse. (2024, July 17).

- AACR Journals. (n.d.). Paclitaxel Triggers Cell Death Primarily via Caspase-independent Routes in the Non-Small Cell Lung Cancer Cell Line NCI-H4601.

- PNAS. (n.d.). p53-independent apoptosis induced by paclitaxel through an indirect mechanism.

- ResearchGate. (n.d.). Mechanisms of paclitaxel-induced apoptosis in cancer cells via....

- PMC - PubMed Central - NIH. (n.d.). Paclitaxel dependent cell lines reveal a novel drug activity.

- PubMed. (n.d.). Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telephase.

- Molecular Biology of the Cell (MBoC). (2017, October 13). How Taxol/paclitaxel kills cancer cells.

- Benchchem. (n.d.). Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Taxacin (Paclitaxel).

- Benchchem. (n.d.). The Stabilizing Touch: A Technical Guide to the Mechanism of Action of Paclitaxel on Microtubules.

- MRC Laboratory of Molecular Biology. (n.d.). How Taxol stabilises microtubule structure.

- PMC - NIH. (n.d.).

- PubMed. (n.d.). Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity.

- PubMed. (n.d.). Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity.

- PubMed - NIH. (n.d.). Relationship of mitotic arrest and apoptosis to antitumor effect of paclitaxel.

- ResearchGate. (2021, December 6).

- PNAS. (n.d.). The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density.

- Semantic Scholar. (n.d.). [PDF] Paclitaxel inhibits progression of mitotic cells to G1 phase by interference with spindle formation without affecting other microtubule functions during anaphase and telephase.

- ResearchGate. (n.d.). Paclitaxel treatment induces cell cycle arrest and growth inhibition in....

- ResearchGate. (n.d.). Microtubule arrangement as visualized by immunofluorescence localization of β-tubulin.

- Interchim. (n.d.).

- Benchchem. (n.d.). basic research into Paclitaxel's anti-tumor activity.

- Benchchem. (n.d.).

- Sigma-Aldrich. (n.d.). In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).

- ResearchGate. (n.d.). A cell-based assay for detecting microtubule stabilizing agents. (A)....

- NIH. (n.d.). Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model.

- コスモ・バイオ. (n.d.).

- Frontiers. (2020, April 29). A New Quantitative Cell-Based Assay Reveals Unexpected Microtubule Stabilizing Activity of Certain Kinase Inhibitors, Clinically Approved or in the Process of Approval.

- PubMed. (n.d.). Cell line and schedule-dependent cytotoxicity of paclitaxel (Taxol): role of the solvent Cremophor EL/ethanol.

- ResearchGate. (n.d.). Immunofluorescence analysis of the effect on paclitaxel-induced tubulin....

- Bentham Open Archives. (2014, January 4). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.

- PMC - NIH. (2018, October 4). Measuring microtubule dynamics.

- PMC - NIH. (n.d.). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.

- ResearchGate. (n.d.). Effect of paclitaxel and 8B on microtubules in MSTO-211H cells....

- PMC - NIH. (n.d.). In Vitro Reconstitution and Imaging of Microtubule Dynamics by Fluorescence and Label-free Microscopy.

- PubMed. (n.d.). In situ localization of paclitaxel binding structures: Labeling with a paclitaxel fluorescent analogue.

- Benchchem. (n.d.). Paclitaxel: A Comprehensive Technical Guide on its Chemical Structure and Properties.

- NIH. (n.d.). Paclitaxel-Containing Extract Exerts Anti-Cancer Activity through Oral Administration in A549-Xenografted BALB/C Nude Mice.

- MedChemExpress (MCE) Life Science Reagents. (n.d.). Paclitaxel.

- AACR Journals. (n.d.). Paclitaxel-Dependent Cell Lines Reveal a Novel Drug Activity.

Sources

- 1. droracle.ai [droracle.ai]

- 2. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. molbiolcell.org [molbiolcell.org]

- 5. Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 6. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 7. pnas.org [pnas.org]

- 8. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Evaluation of the Tubulin-Bound Paclitaxel Conformation: Synthesis, Biology and SAR Studies of C-4 to C-3′ Bridged Paclitaxel Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification and characterization of an intermediate taxol binding site within microtubule nanopores and a mechanism for tubulin isotype binding selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Reorganization of paclitaxel-stabilized microtubule arrays at mitotic entry: roles of depolymerizing kinesins and severing proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. molbiolcell.org [molbiolcell.org]

- 13. molbiolcell.org [molbiolcell.org]

- 14. stemcell.com [stemcell.com]

- 15. Possible mechanisms of paclitaxel-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. The effect of paclitaxel on apoptosis, autophagy and mitotic catastrophe in AGS cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pnas.org [pnas.org]

- 20. benthamopen.com [benthamopen.com]

- 21. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microtubule changes in hematologic malignant cells treated with paclitaxel and comparison with vincristine cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. pdf.benchchem.com [pdf.benchchem.com]

- 26. Timed, sequential administration of paclitaxel improves its cytotoxic effectiveness in a cell culture model - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

Paclitaxel: A Deep Dive into its Molecular Architecture and Chemical Behavior

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Paclitaxel, a highly effective antineoplastic agent, has been a cornerstone in the treatment of various cancers, including ovarian, breast, and lung cancers, for decades.[1][2] Originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, this complex diterpenoid has a unique molecular structure that dictates its profound biological activity.[3][4][5] This technical guide provides a comprehensive exploration of the molecular structure and chemical properties of paclitaxel, offering insights into its mechanism of action, structure-activity relationships, and key experimental considerations.

Part 1: The Molecular Blueprint of Paclitaxel

Paclitaxel's intricate three-dimensional structure is fundamental to its potent anticancer properties. It is a diterpenoid pseudoalkaloid characterized by a distinctive taxane core and a crucial N-benzoyl-phenyl-isoserine side chain.[6]

Core Structure: The Taxane Ring

The foundation of the paclitaxel molecule is a complex, tetracyclic 17-atom skeleton known as the taxane ring.[1][7] This rigid ring system is comprised of three fused rings: a cyclohexene (A ring), a cyclooctane (B ring), and a cyclohexane (C ring), with an oxetane ring (D ring) fused to the C ring.[8] The presence and integrity of this core are paramount for the molecule's biological function.

The All-Important Side Chain at C-13

Esterified at the C-13 position of the taxane core is a unique side chain, N-benzoyl-β-phenylisoserine, which is essential for paclitaxel's anticancer activity.[1][9] This side chain plays a critical role in the molecule's interaction with its biological target.

Stereochemistry: A Molecule of Precision

Paclitaxel possesses a total of 11 stereocenters, leading to a highly specific three-dimensional conformation.[7] The biologically active enantiomer is (-)-paclitaxel. This precise spatial arrangement of its functional groups is crucial for its binding affinity and subsequent biological effects.

Key Functional Groups

Several functional groups contribute to the overall chemical personality of paclitaxel:

-

Acetyl groups at C4 and C10

-

A benzoyl group at C2

-

Hydroxyl groups at C1, C7, and C2'

-

An oxetane ring (D-ring)

-

An amide linkage in the C-13 side chain

These groups are not mere decorations; they are integral to the molecule's solubility, stability, and interactions with biological systems.

Part 2: Physicochemical Properties of Paclitaxel

A thorough understanding of paclitaxel's physicochemical properties is critical for its formulation, delivery, and experimental handling.

| Property | Value | Reference(s) |

| Molecular Formula | C47H51NO14 | [1][4][6] |

| Molecular Weight | 853.9 g/mol | [1][4][10] |

| Appearance | White to off-white crystalline powder | [4] |

| Melting Point | Approximately 213 °C (decomposes) | [3] |

| Solubility | ||

| Water | Very poorly soluble (~10-20 µM) | [11] |

| DMSO | Soluble (e.g., 200 mg/ml) | [11] |

| Ethanol | Soluble (e.g., 40 mg/ml) | [11] |

| Methanol, Acetonitrile, Chloroform, Acetone | Soluble | [3] |

| Stability | Stable as a solid. In solution, stability is dependent on the solvent, pH, and temperature. Susceptible to hydrolysis and epimerization. | [3][12][13] |

The poor aqueous solubility of paclitaxel presents a significant challenge in its clinical formulation, often requiring the use of solubilizing agents like Cremophor EL, which can cause hypersensitivity reactions.[2][14][15][16] This has spurred the development of alternative formulations such as albumin-bound nanoparticles (nab-paclitaxel) and liposomal delivery systems.[2][14][15][17]

Part 3: The Chemical Biology of Paclitaxel

The clinical efficacy of paclitaxel is a direct consequence of its unique interaction with a fundamental component of the cell's cytoskeleton.

Mechanism of Action: Microtubule Stabilization

Unlike other anticancer agents that induce microtubule disassembly, paclitaxel's primary mechanism of action is the stabilization of microtubules.[1][7][18] Microtubules are dynamic polymers of α- and β-tubulin heterodimers, essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[19][20]

Paclitaxel binds specifically to the β-tubulin subunit of the tubulin heterodimers within the microtubule polymer.[19][20][21] This binding event promotes the assembly of tubulin into microtubules and inhibits their depolymerization.[19][21] The resulting hyper-stabilized and non-functional microtubules disrupt the normal dynamic instability required for mitosis, leading to cell cycle arrest at the G2/M phase and ultimately inducing apoptosis (programmed cell death).[18][19][21]

Caption: Paclitaxel's mechanism of action: stabilization of microtubules leading to mitotic arrest and apoptosis.

Structure-Activity Relationships (SAR)

The intricate structure of paclitaxel has been the subject of extensive research to understand which parts of the molecule are crucial for its activity.

-

The C-13 Side Chain: The N-benzoyl-β-phenylisoserine side chain is absolutely essential for activity.[9] Modifications to this chain generally lead to a significant decrease in cytotoxicity.

-

The Taxane Core: The integrity of the taxane ring system is vital.[9]

-

The C2-Benzoyl Group: This group is important for activity, and its modification can impact potency.[22]

-

The C4-Acetyl Group: This group also contributes to the molecule's activity.[22]

-

The Oxetane Ring: The four-membered oxetane ring is critical for maintaining the conformation of the taxane core and is essential for activity.

Understanding these SARs is crucial for the rational design of new taxane analogs with improved efficacy, better solubility, and reduced side effects.[23][24]

Part 4: Synthesis and Biosynthesis

The demand for paclitaxel has driven significant efforts in both its chemical synthesis and biosynthesis.

Chemical Synthesis

The total synthesis of paclitaxel is a monumental challenge in organic chemistry due to its complex structure and multiple stereocenters.[8][25] While several total syntheses have been accomplished, they are often lengthy and low-yielding, making them commercially unviable for large-scale production.[25] A more practical approach is semi-synthesis, which starts from a naturally abundant precursor, 10-deacetylbaccatin III, isolated from the needles of the European yew (Taxus baccata).[8]

Biosynthesis

In the yew tree, paclitaxel is produced through a complex biosynthetic pathway involving approximately 20 enzymatic steps.[7][8] The pathway begins with geranylgeranyl diphosphate and proceeds through a series of cyclizations, hydroxylations, and acylations to form the final molecule.[7] Elucidating this pathway has opened up possibilities for producing paclitaxel and its precursors in microbial or plant cell cultures, offering a more sustainable and scalable production method.[5][26]

Part 5: Experimental Protocols

Accurate and reliable analytical methods are essential for the quality control and research of paclitaxel. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose.

Protocol: Purity Analysis of Paclitaxel by Reverse-Phase HPLC

Objective: To determine the purity of a paclitaxel sample.

Materials:

-

Paclitaxel standard of known purity

-

Paclitaxel sample for analysis

-

HPLC grade acetonitrile

-

HPLC grade water

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Procedure:

-

Preparation of Mobile Phase:

-

Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 50:50 v/v).

-

Degas the mobile phase using sonication or vacuum filtration.

-

-

Preparation of Standard Solution:

-

Accurately weigh a precise amount of paclitaxel standard and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

-

Preparation of Sample Solution:

-

Accurately weigh a precise amount of the paclitaxel sample and dissolve it in the mobile phase to a final concentration of approximately 0.1 mg/mL.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column

-

Mobile Phase: Acetonitrile:Water (e.g., 50:50 v/v)

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 20 µL

-

Detection Wavelength: 227 nm

-

Column Temperature: 25 °C

-

-

Analysis:

-

Inject the standard solution to determine the retention time of paclitaxel.

-

Inject the sample solution.

-

Record the chromatograms for both the standard and the sample.

-

-

Data Interpretation:

-

Identify the peak corresponding to paclitaxel in the sample chromatogram based on the retention time of the standard.

-

Calculate the purity of the sample by determining the area percentage of the paclitaxel peak relative to the total area of all peaks in the chromatogram.

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Paclitaxel formulations: challenges and novel delivery options - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Paclitaxel CAS#: 33069-62-4 [m.chemicalbook.com]

- 4. Paclitaxel | C47H51NO14 | CID 36314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Paclitaxel: biosynthesis, production and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Paclitaxel - Wikipedia [en.wikipedia.org]

- 8. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]

- 9. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Paclitaxel (Taxol) | C47H51NO14 | CID 24791027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. usbio.net [usbio.net]

- 12. pharmaexcipients.com [pharmaexcipients.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. nbinno.com [nbinno.com]

- 15. snu.elsevierpure.com [snu.elsevierpure.com]

- 16. benthamdirect.com [benthamdirect.com]

- 17. researchgate.net [researchgate.net]

- 18. Taxol (paclitaxel): mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Paclitaxel? [synapse.patsnap.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. droracle.ai [droracle.ai]

- 22. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 23. Recent progress in structure activity relationship and mechanistic studies of taxol analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benthamscience.com [benthamscience.com]

- 25. grokipedia.com [grokipedia.com]

- 26. Biosynthesis of paclitaxel unravelled [mpg.de]

The Core Signaling Nexus: Deconstructing Paclitaxel's Impact on Cancer Cell Pathways

An In-depth Technical Guide for Researchers

This guide provides a deep dive into the molecular signaling pathways modulated by paclitaxel, a cornerstone chemotherapeutic agent. Moving beyond its well-established role as a microtubule-stabilizing agent, we will explore the intricate downstream cascades that collectively determine cell fate in response to treatment. This document is designed for researchers, scientists, and drug development professionals seeking to understand the mechanistic underpinnings of paclitaxel's efficacy and the pathways that contribute to resistance.

The Primary Insult: Microtubule Hyperstabilization

Paclitaxel's canonical mechanism of action is its direct interaction with microtubules, essential components of the cellular cytoskeleton.[1] Unlike other agents that promote depolymerization, paclitaxel binds to the β-tubulin subunit within the microtubule polymer.[2][3] This binding enhances the polymerization of tubulin and stabilizes the resulting microtubules against depolymerization.[] The consequence is the formation of exceptionally stable, non-functional microtubule bundles that disrupt the dynamic instability required for various cellular processes, most critically, mitosis.[1][2] This initial physical event is the trigger for a cascade of signaling responses that ultimately lead to cell death.

Caption: Paclitaxel's core mechanism: binding to β-tubulin to stabilize microtubules.

The Mitotic Blockade: G2/M Arrest and the Spindle Assembly Checkpoint

The most immediate and dramatic consequence of microtubule stabilization is the disruption of the mitotic spindle. Paclitaxel-treated cells are unable to form a normal bipolar spindle, preventing chromosomes from aligning correctly at the metaphase plate.[1][3] This failure activates the Spindle Assembly Checkpoint (SAC) , a critical cellular surveillance mechanism.[5] The SAC inhibits the Anaphase-Promoting Complex/Cyclosome (APC/C) , an E3 ubiquitin ligase.[6] By inhibiting the APC/C, the cell prevents the degradation of key proteins like securin and cyclin B1, which are necessary for sister chromatid separation and exit from mitosis.[6] This leads to a prolonged arrest in the G2/M phase of the cell cycle.[7][8] While this arrest provides time for the cell to potentially repair the damage, a sustained block ultimately triggers apoptotic pathways.[9]

Caption: Modulation of MAPK and PI3K/Akt signaling pathways by paclitaxel.

Conclusion: An Integrated Network Perspective

The anticancer activity of paclitaxel arises not from a single action but from the integrated response to its primary effect on microtubules. The stabilization of these cytoskeletal structures initiates a cascade that forces a halt in the cell cycle, activating cellular checkpoints. The sustained nature of this arrest overwhelms pro-survival signals and engages the intrinsic apoptotic machinery. Concurrently, stress-activated kinase pathways like JNK/p38 are triggered to reinforce the pro-death signal, while the drug may simultaneously suppress pro-survival pathways like PI3K/Akt. Understanding this complex signaling nexus is paramount for optimizing paclitaxel-based therapies, overcoming resistance, and designing rational combination strategies that exploit these molecular vulnerabilities.

References

- What is the mechanism of action of paclitaxel?. (2025). Dr.Oracle.

- Horwitz, S. (1994). Taxol (paclitaxel): mechanisms of action. Semantic Scholar, Annals of Oncology.

- Anti-tumor action mechanism of paclitaxel. (n.d.).

- Ren, X., et al. (n.d.). Paclitaxel suppresses proliferation and induces apoptosis through regulation of ROS and the AKT/MAPK signaling pathway in canine mammary gland tumor cells. NIH.

- How Taxol/paclitaxel kills cancer cells. (2017). Molecular Biology of the Cell (MBoC).

- Enhancement of Paclitaxel-induced Apoptosis by Inhibition of Mitogen-activated Protein Kinase Pathway in Colon Cancer Cells. (n.d.). Anticancer Research.

- Paclitaxel-induced cell death: Where the cell cycle and apoptosis come together. (2025). Source not available.

- Mechanism of Action of Paclitaxel. (2024). BOC Sciences.

- Paclitaxel. (n.d.). Wikipedia.

- Paclitaxel induces apoptosis through the TAK1–JNK activation p

- Cytotoxicity and cell-cycle effects of paclitaxel when used as a single agent and in combination with ionizing radi

- Induction of Mitotic Arrest by Paclitaxel through Anaphase-Promoting... (n.d.).

- Paclitaxel inhibits proliferation and invasion and promotes apoptosis of breast cancer cells by blocking activation of the PI3K/AKT signaling p

- Cell cycle analysis for the four cell lines. (n.d.).

- Paclitaxel-induced cell death: where the cell cycle and apoptosis come together. (n.d.). Source not available.

- Application Notes and Protocols: Measuring Apoptosis Induction by Anticancer Agent 40 (Paclitaxel). (n.d.). Benchchem.

- Taxol-induced apoptosis depends on MAP kinase pathways (ERK and p38) and is independent of p53. (n.d.). PubMed.

- Effects of paclitaxel on cell viability, cell cycle, apoptosis, and... (n.d.).

- Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by Taxacin (Paclitaxel). (n.d.). Benchchem.

- Octreotide-Paclitaxel Conjugate Reverses Paclitaxel Resistance by p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway in A2780/Taxol Human Ovarian Cancer Cells. (n.d.). PMC - NIH.

- Inhibition of mTOR and the MEK/ERK pathway enhance paclitaxel-induced cytotoxicity in estrogen receptor-positive breast cancer cells. (2008). AACR Journals.

- Application Notes and Protocols for Paclitaxel in In Vitro Cell Culture Experiments. (n.d.). Benchchem.

- Time Course of Paclitaxel-Induced Apoptosis in an Experimental Model of Virus-Induced Breast Cancer. (n.d.). Journal of Nuclear Medicine.

- Apoptotic mechanism of paclitaxel-induced cell death in human head and neck tumor cell lines. (n.d.). PubMed.

Sources

- 1. Paclitaxel - Wikipedia [en.wikipedia.org]